![molecular formula C7H10N2 B588168 3,4-Diaminotoluene-d6 CAS No. 1246820-57-4](/img/structure/B588168.png)
3,4-Diaminotoluene-d6
Overview
Description
3,4-Diaminotoluene-d6 is a colorless to brownish purple crystalline solid . It is toxic by ingestion and inhalation and an irritant to skin and eyes . It is soluble in water, alcohol, and ether . It decomposes to emit toxic oxides of nitrogen when heated to high temperature .
Synthesis Analysis
The synthesis method of 3,4-Diaminotoluene involves a hydrogenation reduction reaction performed by taking o-nitro-p-toluidine as a raw material under the action of a catalyst and an alcohol solvent . The weight ratio of the solvent to o-nitro-p-toluidine is (1.5-3):1 . In the hydrogenation reduction reaction, the temperature is 65-85 DEG C and the pressure is 1.0-4.0 MPa .Molecular Structure Analysis
The linear formula of 3,4-Diaminotoluene-d6 is CH3C6H3(NH2)2 . Its CAS Number is 496-72-0 and its molecular weight is 122.17 .Chemical Reactions Analysis
3,4-Diaminotoluene-d6 neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .Physical And Chemical Properties Analysis
3,4-Diaminotoluene-d6 is a colorless to brownish purple crystalline solid . It is soluble in water, alcohol, and ether . It decomposes to emit toxic oxides of nitrogen when heated to high temperature .Scientific Research Applications
Optoelectronic Applications
3,4-Diaminotoluene-d6 is used in the synthesis of Schiff base ligand, which is then used for complexation with various metals such as Mn, Fe, Co, Ni, Cu, and Zn . These complexes have been studied for their potential in optoelectronic applications . The Zn complex, in particular, shows maximum fluorescence intensity and strong glow when exposed to a UV lamp . This makes it a promising candidate for use in display devices .
Research Use Only (RUO) Applications
3,4-Diaminotoluene-d6 is available for research use only (RUO) applications . This means it is used in scientific research and experiments, but not for diagnostic procedures or therapeutic use .
Electrochemical Sensor Applications
3,4-Diaminotoluene-d6 can be used in the fabrication of electrochemical sensors . For instance, it has been used in the synthesis of a nanocomposite that was coated onto a glassy carbon electrode to create a sensor selective toward 3,4-diaminotoluene .
Mechanism of Action
Target of Action
3,4-Diaminotoluene-d6, also known as 3,4-DAT, is an organic compound primarily used as a coreactant or raw material in the production of dyes, corrosion inhibitors, and rubber antioxidants . Its specific chemical properties and versatility make it essential in various industrial applications .
Mode of Action
For instance, it neutralizes acids in exothermic reactions to form salts plus water . It may also be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Biochemical Pathways
It has been observed that this compound exhibits promising capacity in treating aniline and 3,4-diaminotoluene as representative amine organic contaminants . The removal reaction involves multiple diffusion driving forces and micro-mechanisms .
Pharmacokinetics
It is known that 3,4-dat is a solid substance with a boiling point of 155-156 °c/18 mmhg and a melting point of 87-89 °c .
Result of Action
It is known to be toxic by ingestion and inhalation and can cause irritation to the skin and eyes . When heated to high temperatures, it decomposes to emit toxic oxides of nitrogen .
Action Environment
The action, efficacy, and stability of 3,4-DAT can be influenced by various environmental factors. For instance, it is insoluble in water , which could affect its distribution and action in aquatic environments. Furthermore, it can react with strong reducing agents, such as hydrides, to generate flammable gaseous hydrogen .
Safety and Hazards
3,4-Diaminotoluene-d6 is toxic by ingestion and inhalation and an irritant to skin and eyes . It is recommended to store this material in a refrigerator . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container .
properties
IUPAC Name |
3,4,6-trideuterio-5-(trideuteriomethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3/i1D3,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGLKZMKWPMOH-RLTMCGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])N)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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